molecular formula C14H18F3NO B1443046 {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol CAS No. 1315367-16-8

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol

Cat. No.: B1443046
CAS No.: 1315367-16-8
M. Wt: 273.29 g/mol
InChI Key: XQZHTFMWFSPRFQ-UHFFFAOYSA-N
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Description

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a hydroxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a Friedel-Crafts alkylation reaction using a suitable phenyl halide.

    Hydroxymethyl Substitution: The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxymethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinemethanol: A similar compound with a hydroxymethyl group attached to a piperidine ring.

    Trifluoromethylphenyl Derivatives: Compounds with a trifluoromethyl group attached to a phenyl ring.

Uniqueness

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-18-8-2-3-11(9-19)13(18)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13,19H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZHTFMWFSPRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol
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{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol
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{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol
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{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol
Reactant of Route 5
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol
Reactant of Route 6
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol

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